9H-Purin-6-amine, 9-butyl-
CAS No.: 2715-70-0
Cat. No.: VC21282939
Molecular Formula: C9H13N5
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2715-70-0 |
|---|---|
| Molecular Formula | C9H13N5 |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | 9-butylpurin-6-amine |
| Standard InChI | InChI=1S/C9H13N5/c1-2-3-4-14-6-13-7-8(10)11-5-12-9(7)14/h5-6H,2-4H2,1H3,(H2,10,11,12) |
| Standard InChI Key | BKXMJMZKKNIYRD-UHFFFAOYSA-N |
| SMILES | CCCCN1C=NC2=C(N=CN=C21)N |
| Canonical SMILES | CCCCN1C=NC2=C(N=CN=C21)N |
Introduction
Compound Identification and Nomenclature
Registry Numbers and Identifiers
The compound 9H-Purin-6-amine, 9-butyl- is registered with several unique identifiers that facilitate its tracking and identification across chemical databases and literature. These identifiers are crucial for researchers seeking specific information about this compound.
Table 1: Primary Identifiers of 9H-Purin-6-amine, 9-butyl-
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 2715-70-0 |
| PubChem CID | 75929 |
| InChIKey | BKXMJMZKKNIYRD-UHFFFAOYSA-N |
| UNII | YUB5RM7D27 |
| Nikkaji Number | J774.670I |
| NSC Number | 19094 |
| ChEMBL ID | CHEMBL449628 |
| DSSTox Substance ID | DTXSID10181617 |
| Wikidata | Q83052238 |
The CAS registry number (2715-70-0) serves as the primary identifier for this compound in chemical literature and regulatory contexts . The PubChem CID (75929) is particularly useful for accessing comprehensive digital information about the compound's properties and characteristics in the PubChem database .
Synonyms and Alternative Names
The compound is known by several synonyms in scientific literature, which is important to recognize when conducting comprehensive research.
Table 2: Synonyms of 9H-Purin-6-amine, 9-butyl-
| Synonym |
|---|
| 9-Butyl-9H-purin-6-amine |
| 9-butylpurin-6-amine |
| 9-butyl-9H-purin-6-ylamine |
| 9-Butyl-9H-adenine |
| 9-butyladenine |
| Adenine, 9-butyl- |
| 9H-Purin-6-amine, 9-butyl- (9CI) |
These various nomenclatures reflect different naming conventions and approaches to describing the compound's structure . The name "9-butyladenine" highlights its relationship to adenine, a naturally occurring nucleobase, with a butyl group attachment at the 9-position .
Chemical Structure and Properties
Molecular Structure
The molecular structure of 9H-Purin-6-amine, 9-butyl- consists of a purine scaffold with specific functional group modifications. The purine core contains a fused pyrimidine and imidazole ring system, which is characteristic of nucleobases found in DNA and RNA.
Table 3: Structural Characteristics of 9H-Purin-6-amine, 9-butyl-
| Structural Feature | Description |
|---|---|
| Core Structure | Purine (fused pyrimidine-imidazole bicyclic system) |
| Position 6 | Amino group (-NH₂) |
| Position 9 | Butyl chain (-CH₂CH₂CH₂CH₃) |
| Molecular Formula | C9H13N5 |
The structural representations of this compound can be expressed through various formats:
These notations provide standardized ways to represent the compound's structure in computer-readable formats, enabling computational analysis and database searches .
Physical Properties
The physical properties of 9H-Purin-6-amine, 9-butyl- determine its behavior in various experimental conditions and its potential applications.
Table 4: Physical Properties of 9H-Purin-6-amine, 9-butyl-
| Property | Value |
|---|---|
| Molecular Weight | 191.23 g/mol |
| Density | 1.33 g/cm³ |
| Boiling Point | 300.4°C at 760 mmHg |
| Flash Point | 135.5°C |
| Appearance | Not specified in available data |
| Solubility | Not specified in available data |
The relatively high boiling point (300.4°C) indicates strong intermolecular forces, likely due to the presence of multiple nitrogen atoms that can participate in hydrogen bonding . The molecular weight of 191.23 g/mol places it in a range suitable for potential drug development, as it falls within the parameters outlined by Lipinski's Rule of Five for drug-like compounds .
Structural Analysis and Relationships
Purine Core and Its Significance
The purine core of 9H-Purin-6-amine, 9-butyl- is fundamental to understanding its chemical behavior and potential biological activities. Purines are heterocyclic aromatic compounds consisting of a pyrimidine ring fused to an imidazole ring.
As a derivative of adenine (6-aminopurine), this compound maintains the amino group at position 6, which is critical for hydrogen bonding interactions that are essential in nucleic acid structure and function. The presence of the amino group at position 6 makes this compound structurally similar to adenine, one of the four nucleobases found in DNA and RNA .
The N-9 position, which in naturally occurring nucleosides is the site of attachment for the sugar moiety, is instead occupied by a butyl chain in this compound. This modification has significant implications for the compound's physical, chemical, and potentially biological properties, as it alters the hydrogen bonding pattern and introduces hydrophobicity .
Structure-Property Relationships
The structure of 9H-Purin-6-amine, 9-butyl- directly influences its properties and potential functionality. The butyl chain at position 9 increases the lipophilicity of the molecule compared to unsubstituted adenine, potentially affecting:
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Membrane permeability
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Solubility characteristics
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Binding affinity to various molecular targets
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Metabolic stability
These structure-property relationships are crucial for understanding the compound's behavior in biological systems and its potential applications in research or pharmaceutical development .
Related Compounds and Derivatives
Structural Analogs
Several compounds share structural similarities with 9H-Purin-6-amine, 9-butyl-, with variations in the substituent patterns that affect their properties and potential applications.
Table 5: Structural Analogs of 9H-Purin-6-amine, 9-butyl-
| Compound | Structural Difference | CAS Number |
|---|---|---|
| 9H-Purin-6-amine,N-butyl- | Butyl group at the exocyclic amino nitrogen instead of N9 | 5451-41-2 |
| 6-(benzylthio)-9-butyl-9H-purin-2-amine | Contains a benzylthio group at position 6 and an amino group at position 2 | 93017-04-0 |
| 9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine | Additional 4-methoxybenzyl substituent at position 8 | Not specified in search results |
The compound 6-(benzylthio)-9-butyl-9H-purin-2-amine (CAS: 93017-04-0) represents a more complex derivative with potential biological activities that differ from the parent compound due to the additional functional groups. These structural modifications can significantly alter the compound's interactions with biological targets and its physicochemical properties.
Comparison with Other Purine Derivatives
Purine derivatives constitute an important class of compounds with diverse biological activities. 9H-Purin-6-amine, 9-butyl- can be compared with other purine derivatives to understand its distinctive features and potential applications.
While natural purines like adenine and guanine play crucial roles in DNA and RNA structure and function, modified purines like 9H-Purin-6-amine, 9-butyl- have potential applications in research and drug development. The alkylation at the N9 position, as seen in this compound, is a common modification strategy in medicinal chemistry to alter the pharmacokinetic properties of purine-based compounds .
Chemical Reactivity and Synthesis
Reactive Sites
The 9H-Purin-6-amine, 9-butyl- molecule contains several potential reactive sites that determine its chemical behavior:
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The amino group at position 6 can participate in nucleophilic reactions and hydrogen bonding
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The nitrogen atoms in the purine ring system can act as hydrogen bond acceptors
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The aromatic purine system can undergo electrophilic aromatic substitution reactions, although with reduced reactivity compared to benzene
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